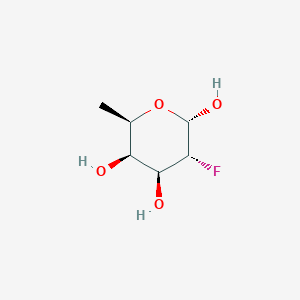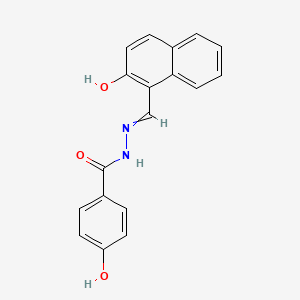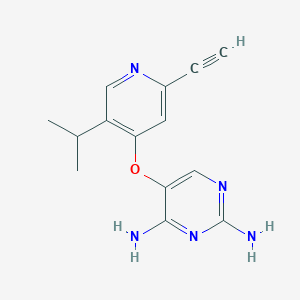![molecular formula C17H19N2+ B11931992 methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)
methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is a complex organic compound that features a combination of indole and pyridinium structures The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyridinium part is a nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole typically involves the following steps:
Formation of the Pyridinium Salt: The pyridinium salt can be synthesized by treating pyridine with methylating agents such as methyl iodide or dimethyl sulfate.
Indole Derivative Preparation: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a pyridine derivative.
Substitution: Both the indole and pyridinium parts can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid, while reduction of the pyridinium ring can yield 1-methylpyridine.
科学的研究の応用
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridinium part can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
類似化合物との比較
Similar Compounds
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide: This compound features multiple pyridinium rings and is known for its redox properties.
3-carboxy-5-methylpyridin-1-ium-2-carboxylate: This compound has a similar pyridinium structure but with different functional groups.
Uniqueness
Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is unique due to its combination of indole and pyridinium structures, which confer distinct chemical and biological properties
特性
分子式 |
C17H19N2+ |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H14N2.CH4/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H4/p+1 |
InChIキー |
OGLADZSNSFDOFH-UHFFFAOYSA-O |
異性体SMILES |
C.C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32 |
正規SMILES |
C.C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)

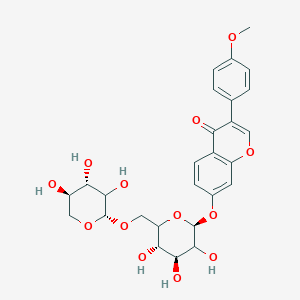
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)
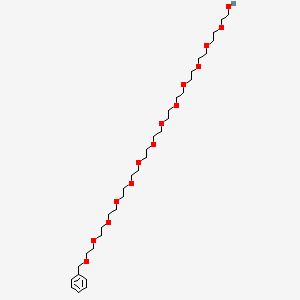

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)
